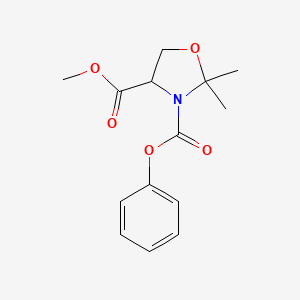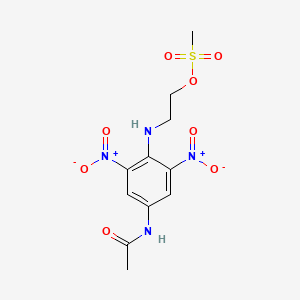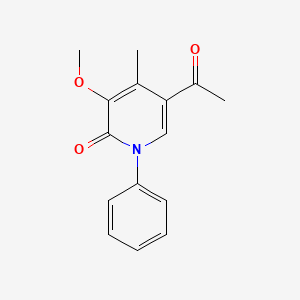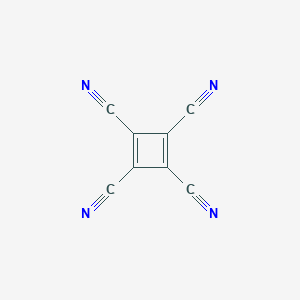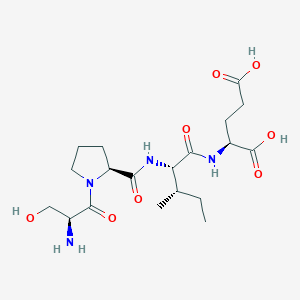
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid is a peptide compound composed of four amino acids: serine, proline, isoleucine, and glutamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. The mixed-anhydride method and the carbodiimide method are commonly used for peptide synthesis . In the mixed-anhydride method, the carboxyl group of one amino acid is activated using an anhydride, which then reacts with the amino group of another amino acid to form a peptide bond. The carbodiimide method involves the use of carbodiimide reagents to activate the carboxyl group, facilitating the formation of the peptide bond.
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled on a solid resin support, allowing for efficient coupling and deprotection steps. This method is advantageous for producing large quantities of peptides with high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while reduction of glutamic acid can produce a reduced peptide with altered properties.
Aplicaciones Científicas De Investigación
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymatic studies and protein interactions.
Medicine: It has potential therapeutic applications, including as a component of peptide-based drugs.
Industry: It is used in the development of peptide-based materials and biotechnological processes.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid can be compared with other similar peptides, such as L-Seryl-L-valyl-L-prolyl-L-isoleucine . While both compounds share common amino acids, their unique sequences confer distinct properties and applications. This compound is unique due to the presence of glutamic acid, which imparts specific chemical and biological characteristics.
List of Similar Compounds
- L-Seryl-L-valyl-L-prolyl-L-isoleucine
- L-Glutamic acid, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-L-lysyl-L-seryl
- L-Glutamic acid, L-seryl-L-asparaginyl-L-valyl-L-seryl-L-prolyl-L-phenylalanyl-L-lysyl-L-isoleucyl-L-prolyl-L-isoleucyl
These compounds share structural similarities but differ in their specific amino acid sequences and resulting properties.
Propiedades
Número CAS |
845510-12-5 |
|---|---|
Fórmula molecular |
C19H32N4O8 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H32N4O8/c1-3-10(2)15(17(28)21-12(19(30)31)6-7-14(25)26)22-16(27)13-5-4-8-23(13)18(29)11(20)9-24/h10-13,15,24H,3-9,20H2,1-2H3,(H,21,28)(H,22,27)(H,25,26)(H,30,31)/t10-,11-,12-,13-,15-/m0/s1 |
Clave InChI |
RCZUKKSJMIAQNR-CXOVXGEYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


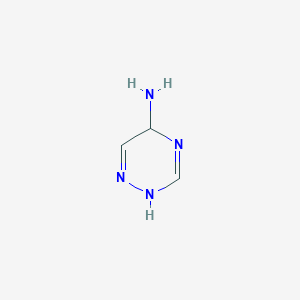
![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
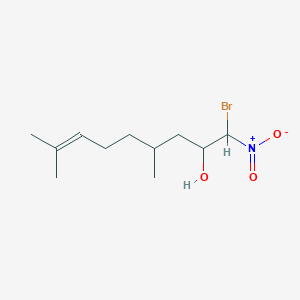
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
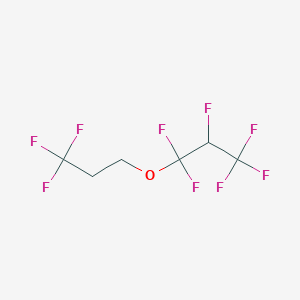
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)

